

2-Amino-6-bromo-3-methylquinoline: A Technical Overview of Physicochemical Properties

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Compound of Interest

Compound Name: 2-Amino-6-bromo-3-methylquinoline

Cat. No.: B1285035

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct, quantitative experimental data on the solubility and stability of **2-Amino-6-bromo-3-methylquinoline** is not readily available in the public domain. This guide, therefore, provides an overview based on the general characteristics of structurally related quinoline derivatives and outlines recommended experimental protocols for determining these properties.

Introduction

2-Amino-6-bromo-3-methylquinoline is a substituted quinoline, a heterocyclic aromatic organic compound. The quinoline scaffold is a key feature in many biologically active compounds and pharmaceutical drugs. The presence of an amino group at the 2-position, a bromine atom at the 6-position, and a methyl group at the 3-position is expected to influence its physicochemical properties, including solubility and stability, which are critical parameters in drug discovery and development. This document aims to provide a technical guide for researchers working with this compound, focusing on its anticipated solubility and stability, and to offer standardized methodologies for their experimental determination.

Physicochemical Properties

While specific data for **2-Amino-6-bromo-3-methylquinoline** is unavailable, the following table summarizes the general properties of related compounds and provides an estimated profile for the target molecule.

Property	Anticipated Value/Characteristic for 2-Amino-6-bromo-3-methylquinoline	General Information on Related Quinolines
Molecular Formula	C ₁₀ H ₉ BrN ₂	Varies based on substitution.
Molecular Weight	237.10 g/mol	Varies based on substitution.
Appearance	Likely a solid at room temperature.	Many substituted quinolines are solids.
Aqueous Solubility	Expected to be low. The aromatic quinoline core and the bromo substituent contribute to its lipophilicity. The amino group may slightly increase polarity and allow for salt formation to enhance solubility.	Aminoquinolines can exhibit pH-dependent aqueous solubility. Generally, quinoline derivatives have limited water solubility.
Organic Solvent Solubility	Expected to be soluble in polar organic solvents such as DMSO, DMF, and alcohols (methanol, ethanol). Solubility in less polar solvents like dichloromethane and chloroform is possible, while solubility in nonpolar solvents like hexanes is likely to be poor.	Substituted quinolines are often soluble in a range of organic solvents.
Stability	Should be stored in a cool, dark, and dry place. May be sensitive to light and strong oxidizing agents. The amino group may be susceptible to oxidation.	Stability is dependent on the nature and position of substituents. Halogenated quinolines can be susceptible to dehalogenation under certain conditions.

Experimental Protocols for Determining Solubility and Stability

Given the absence of specific data, the following experimental protocols are recommended for the systematic evaluation of the solubility and stability of **2-Amino-6-bromo-3-methylquinoline**.

Solubility Determination: Shake-Flask Method

This is the gold standard method for determining the equilibrium solubility of a compound.

Methodology:

- **Preparation of Saturated Solution:** Add an excess amount of **2-Amino-6-bromo-3-methylquinoline** to a known volume of the desired solvent (e.g., water, buffer of specific pH, various organic solvents) in a sealed vial.
- **Equilibration:** Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visually confirmed.
- **Phase Separation:** Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.
- **Quantification:** Accurately dilute an aliquot of the clear supernatant with a suitable solvent. Analyze the concentration of **2-Amino-6-bromo-3-methylquinoline** using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Calculation:** The solubility is calculated from the measured concentration and expressed in units such as mg/mL or µg/mL.

Stability Assessment: Forced Degradation Studies

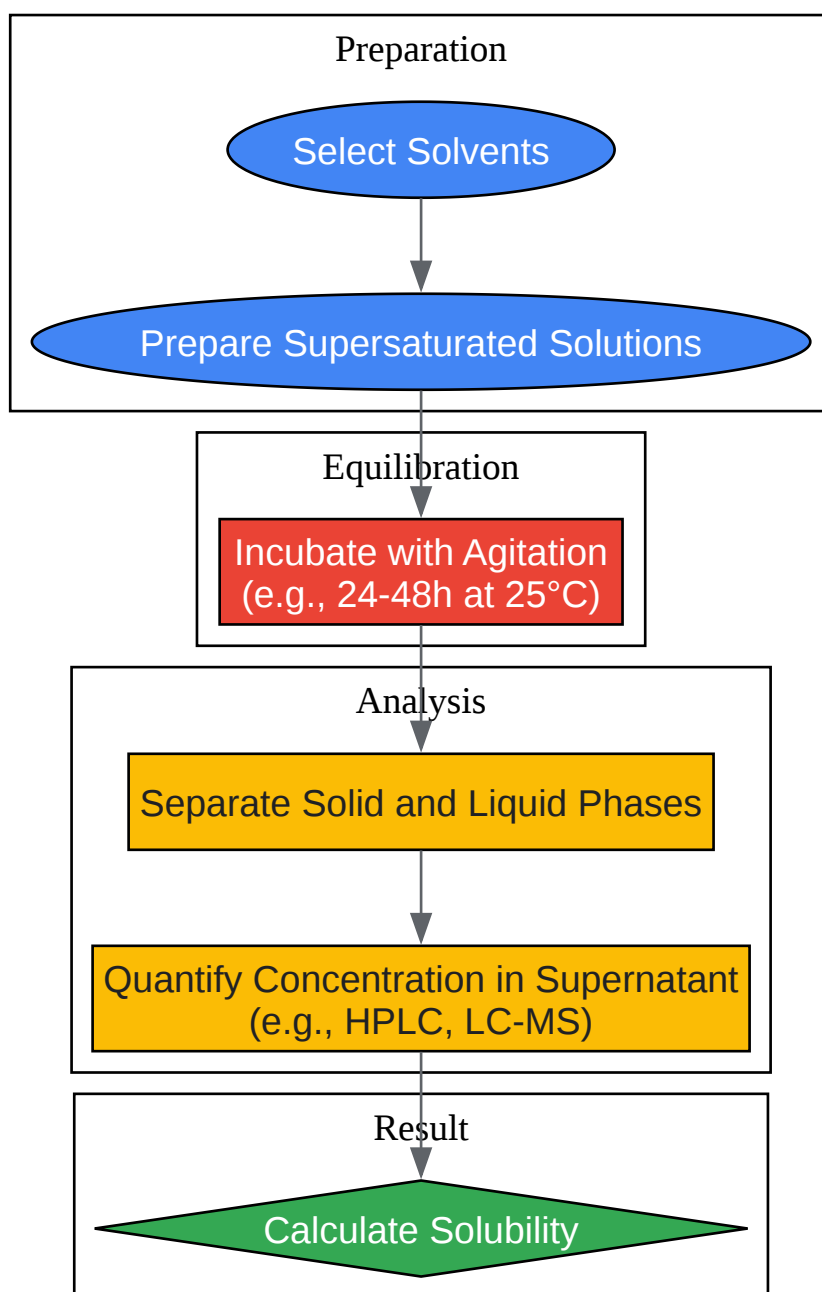
Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.

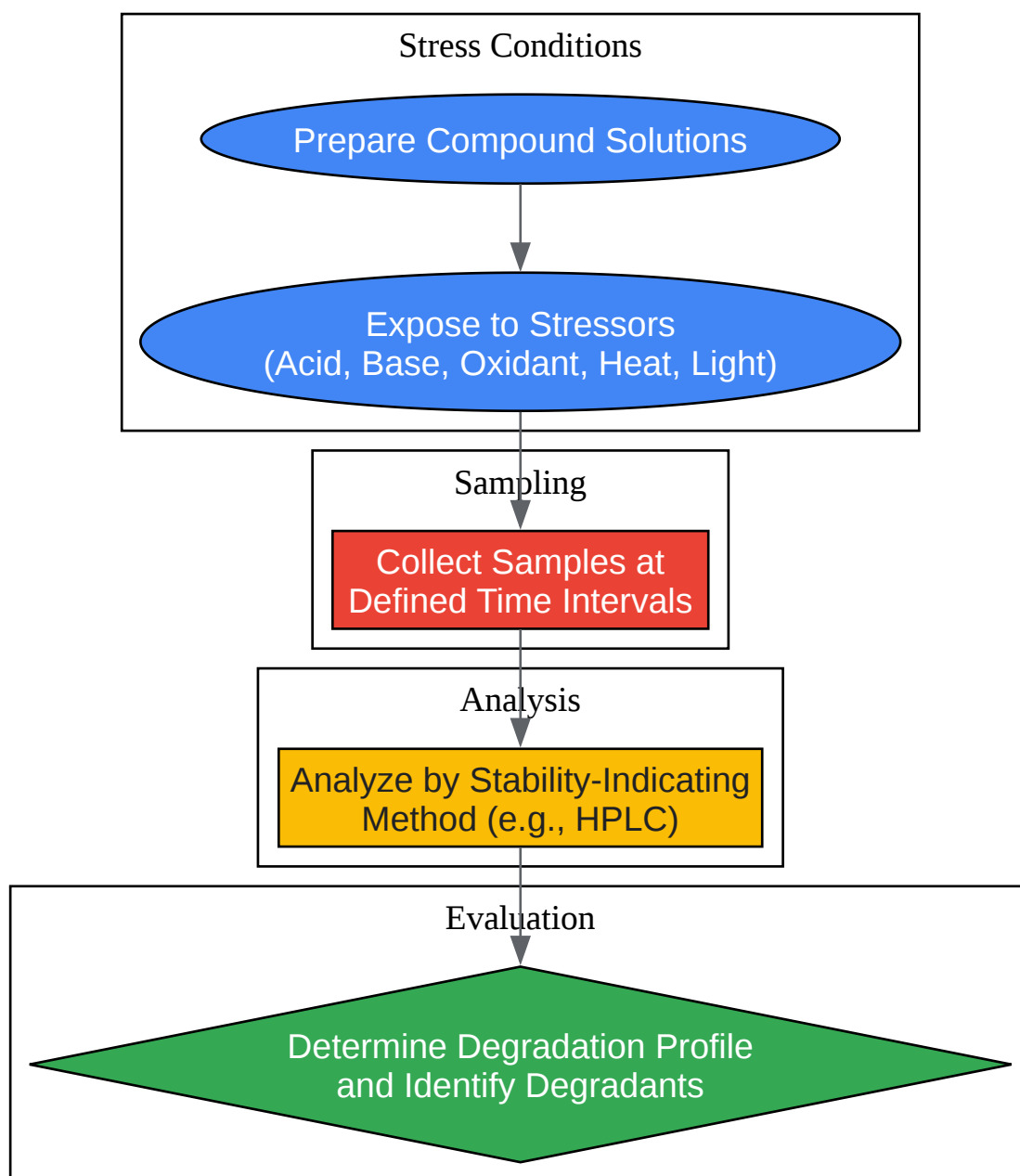
Methodology:

- Stress Conditions: Expose solutions of **2-Amino-6-bromo-3-methylquinoline** to a variety of stress conditions, including:
 - Acidic Hydrolysis: 0.1 N HCl at elevated temperature (e.g., 60 °C).
 - Basic Hydrolysis: 0.1 N NaOH at elevated temperature (e.g., 60 °C).
 - Oxidative Degradation: 3% H₂O₂ at room temperature.
 - Thermal Degradation: Heating the solid compound and a solution at a high temperature (e.g., 80 °C).
 - Photostability: Exposing the solid compound and a solution to UV and visible light as per ICH Q1B guidelines.
- Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
- Analysis: Analyze the samples using a stability-indicating HPLC method capable of separating the parent compound from its degradation products.
- Data Evaluation: Determine the percentage of degradation and identify the major degradation products.

Visualization of Experimental Workflows

The following diagrams illustrate the logical workflows for the proposed experimental protocols.





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